molecular formula C17H19FN4O3 B3789026 methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B3789026
M. Wt: 346.36 g/mol
InChI Key: YIERKJJUTFEHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds . It includes a fluorophenyl group, an ethylamino group, a carbonyl group, and a tetrahydropyrazolo[1,5-a]pyrazine ring, all attached to a methyl ester .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a different part of the ring structure. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of bicyclic structure composed of two fused pyrazole rings . Attached to this ring are several other functional groups, including a fluorophenyl group, an ethylamino group, and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The various functional groups within the molecule could potentially undergo a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, molecular weight, and the presence of various functional groups would all influence its properties .

Mechanism of Action

The mechanism of action for this compound is not clear without specific biological or pharmacological studies. Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

methyl 5-[2-(4-fluorophenyl)ethylcarbamoyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-25-16(23)15-10-14-11-21(8-9-22(14)20-15)17(24)19-7-6-12-2-4-13(18)5-3-12/h2-5,10H,6-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIERKJJUTFEHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCN(CC2=C1)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.